molecular formula C9H6INO2 B15063654 7-Iodo-5-methylindoline-2,3-dione CAS No. 208592-53-4

7-Iodo-5-methylindoline-2,3-dione

Cat. No.: B15063654
CAS No.: 208592-53-4
M. Wt: 287.05 g/mol
InChI Key: PDJSHZMMLXJRSP-UHFFFAOYSA-N
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Description

7-Iodo-5-methylindoline-2,3-dione is a derivative of indoline, a significant heterocyclic compound. Indoline derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of an iodine atom at the 7th position and a methyl group at the 5th position in the indoline-2,3-dione structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-5-methylindoline-2,3-dione typically involves the iodination of 5-methylindoline-2,3-dione. One common method is the electrophilic substitution reaction where iodine is introduced to the indoline ring. The reaction is usually carried out in the presence of an oxidizing agent such as iodic acid (HIO3) or iodine monochloride (ICl) under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-5-methylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of indoline derivatives.

    Substitution: Formation of various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Iodo-5-methylindoline-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Iodo-5-methylindoline-2,3-dione involves its interaction with various molecular targets and pathways. The iodine atom enhances the compound’s ability to form halogen bonds, which can influence its binding affinity to biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methylindoline-2,3-dione: Lacks the iodine atom, resulting in different chemical and biological properties.

    7-Methylindoline-2,3-dione: Similar structure but with a methyl group instead of an iodine atom at the 7th position.

    Indoline-2,3-dione: The parent compound without any substituents at the 5th or 7th positions.

Uniqueness

The presence of the iodine atom in 7-Iodo-5-methylindoline-2,3-dione imparts unique chemical reactivity and biological activity compared to its non-iodinated counterparts. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-iodo-5-methyl-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJSHZMMLXJRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)I)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571443
Record name 7-Iodo-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208592-53-4
Record name 7-Iodo-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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